1-(4-(Ethoxymethoxy)phenyl)ethanone
Description
1-(4-(Ethoxymethoxy)phenyl)ethanone is an acetophenone derivative featuring an ethoxymethoxy group (–OCH2OCH2CH3) at the para position of the phenyl ring. Its molecular formula is C11H14O4, with a molecular weight of 210.23 g/mol.
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
1-[4-(ethoxymethoxy)phenyl]ethanone |
InChI |
InChI=1S/C11H14O3/c1-3-13-8-14-11-6-4-10(5-7-11)9(2)12/h4-7H,3,8H2,1-2H3 |
InChI Key |
QROLAYWQXFECKY-UHFFFAOYSA-N |
Canonical SMILES |
CCOCOC1=CC=C(C=C1)C(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Hydroxy groups: Increase polarity and acidity (e.g., 1-(4-hydroxy-3-methoxyphenyl)ethanone), favoring aqueous solubility but reducing metabolic stability .
Biological Activity Trends :
- Methoxy and ethoxy substituents are associated with antifungal and anti-inflammatory activities. For example:
- Thiazole derivatives of 1-(3-methoxyphenyl)ethanone exhibited anti-inflammatory activity, with compound A1 showing the highest potency .
- Metal complexes of azo dye-based ethanones demonstrated enhanced antifungal activity compared to ligands .
Metabolic Stability :
- Ethoxymethoxy groups may undergo O-dealkylation in vivo, as seen in iloperidone metabolites, producing hydrophilic byproducts like 3-hydroxypropyl derivatives .
Synthetic Utility: 1-(4-Ethoxy-3-methoxyphenyl)ethanone serves as a precursor for Model Compound A (76% yield via nucleophilic substitution) . Chalcone derivatives synthesized from ethanone cores show promise in antibacterial applications .
Preparation Methods
Reaction Conditions
-
Substrate : 4-Hydroxyacetophenone (10.0 g, 73.4 mmol)
-
Protecting Agent : Ethoxymethyl chloride (EOMCl, 1.2 eq)
-
Base : Potassium carbonate (K₂CO₃, 2.0 eq)
-
Solvent : Acetone (200 mL)
-
Temperature : Reflux (56–60°C)
-
Time : 12–16 hours
Procedure
-
Dissolve 4-hydroxyacetophenone and K₂CO₃ in acetone under nitrogen.
-
Add EOMCl dropwise at room temperature, then heat to reflux.
-
Monitor reaction completion via TLC (hexane/ethyl acetate, 3:1).
-
Filter off inorganic salts, concentrate the filtrate, and purify by recrystallization (ethanol/water).
Yield and Characterization
-
Yield : 85–90%
-
Purity : >98% (HPLC)
-
¹H NMR (CDCl₃) : δ 7.92 (d, J = 8.8 Hz, 2H),- 6.97 (d, J = 8.8 Hz, 2H), 5.21 (s, 2H), 3.74 (q, J = 7.0 Hz, 2H), 2.58 (s, 3H), 1.21 (t, J = 7.0 Hz, 3H).
Friedel-Crafts Acylation of 4-Ethoxymethoxybenzene
This method involves acylating a pre-protected aromatic substrate. The ethoxymethoxy group acts as an activating director for electrophilic substitution.
Reaction Conditions
-
Substrate : 4-Ethoxymethoxybenzene (12.0 g, 72.3 mmol)
-
Acylating Agent : Acetyl chloride (1.1 eq)
-
Catalyst : Aluminum chloride (AlCl₃, 1.5 eq)
-
Solvent : Dichloromethane (DCM, 150 mL)
-
Temperature : 0°C → room temperature
-
Time : 4–6 hours
Procedure
-
Cool DCM to 0°C, add AlCl₃ and 4-ethoxymethoxybenzene.
-
Introduce acetyl chloride dropwise, maintaining temperature <5°C.
-
Warm to room temperature, stir until completion.
-
Quench with ice-cold HCl (1M), extract with DCM, dry (Na₂SO₄), and concentrate.
Yield and Characterization
Alternative Protection Using Sodium Hydride
For substrates sensitive to aqueous conditions, non-polar solvents and strong bases like NaH may be employed.
Reaction Conditions
-
Substrate : 4-Hydroxyacetophenone (5.0 g, 36.7 mmol)
-
Protecting Agent : EOMCl (1.1 eq)
-
Base : Sodium hydride (NaH, 1.5 eq)
-
Solvent : Dimethylformamide (DMF, 50 mL)
-
Temperature : 0°C → room temperature
-
Time : 2–4 hours
Procedure
-
Suspend NaH in DMF at 0°C, add 4-hydroxyacetophenone.
-
Introduce EOMCl dropwise, stir until completion.
-
Quench with saturated NH₄Cl, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/ethyl acetate).
Yield and Characterization
Comparative Analysis of Methods
| Method | Conditions | Yield | Purity | Scalability |
|---|---|---|---|---|
| Ethoxymethylation | K₂CO₃, acetone, reflux | 85–90% | >98% | High |
| Friedel-Crafts | AlCl₃, DCM, 0°C | 75–80% | 95% | Moderate |
| NaH-Mediated Protection | NaH, DMF, 0°C | 80–85% | 97% | Low |
Key Considerations :
-
Method 1 is preferred for scalability and reproducibility.
-
Method 2 requires strict temperature control to avoid over-acylation.
-
Method 3 is suitable for moisture-sensitive substrates but generates hazardous waste (NaH).
Mechanistic Insights
-
Ethoxymethylation : Proceeds via deprotonation of the phenolic –OH by K₂CO₃, followed by nucleophilic attack on EOMCl to form the ether linkage.
-
Friedel-Crafts : AlCl₃ coordinates to acetyl chloride, generating an acylium ion that undergoes electrophilic aromatic substitution.
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for characterizing 1-(4-(Ethoxymethoxy)phenyl)ethanone?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) and Infrared (IR) spectroscopy are critical.
- 1H NMR identifies proton environments (e.g., ethoxymethoxy protons at δ 3.5–4.5 ppm and acetyl protons at δ 2.5–2.8 ppm).
- 13C NMR confirms the carbonyl carbon (δ ~200–210 ppm) and aromatic framework.
- IR detects the carbonyl stretch (~1700 cm⁻¹) and ether C-O bonds (~1100 cm⁻¹).
Q. What synthetic routes are commonly employed for this compound?
- Answer : Two primary methods:
Friedel-Crafts Acylation : React 4-(ethoxymethoxy)benzene with acetyl chloride using AlCl₃ as a catalyst in dichloromethane (DCM) .
Williamson Ether Synthesis : Introduce the ethoxymethoxy group to 4-hydroxyacetophenone via alkylation with ethyl bromoethyl ether in ethanol/NaOH .
- Monitor reaction progress using Thin-Layer Chromatography (TLC) or GC-MS.
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve synthesis yield?
- Answer : Key parameters include:
- Catalyst Loading : Excess AlCl₃ in Friedel-Crafts may lead to side reactions; optimize to 1.2–1.5 equivalents.
- Solvent Polarity : Use polar aprotic solvents (e.g., DCM) to stabilize intermediates.
- Temperature Control : Maintain 0–5°C during exothermic steps to minimize decomposition.
Q. How does the ethoxymethoxy substituent influence electronic properties and reactivity?
- Answer : The ethoxymethoxy group is electron-donating via resonance, stabilizing the aromatic ring and reducing electrophilic substitution reactivity.
- Impact on NMR : Deshielding of adjacent aromatic protons (δ 7.0–7.5 ppm).
- Reactivity : Enhanced resistance to oxidation compared to unsubstituted acetophenones.
- Compare with analogs lacking the ethoxymethoxy group (e.g., 4-methylacetophenone) to isolate substituent effects .
Q. What strategies resolve contradictions in reported biological activities of derivatives?
- Answer : Discrepancies may arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
